
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide, also known as EHNA, is a potent inhibitor of adenosine deaminase (ADA) and has been used in various scientific research applications. EHNA is a benzamide derivative that has a molecular weight of 293.34 g/mol.
作用机制
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide inhibits ADA activity by binding to the enzyme's active site and preventing the deamination of adenosine. This results in an increase in adenosine levels, which can activate adenosine receptors and modulate various physiological processes. 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has been shown to be a non-competitive inhibitor of ADA, meaning that it does not compete with adenosine for binding to the enzyme's active site.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of ADA activity by 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide leads to an increase in adenosine levels, which can activate adenosine receptors and modulate various physiological processes. Adenosine has been shown to have anti-inflammatory, analgesic, and sleep-promoting effects. 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency and specificity for ADA inhibition. 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has been used in various in vitro and in vivo studies to investigate the role of adenosine in various physiological processes. However, 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide also has some limitations, including its potential toxicity and off-target effects. Careful control of 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide concentration and exposure time is necessary to minimize these effects.
未来方向
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has several potential future directions for scientific research. One potential direction is the development of 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide-based therapies for various diseases, including cancer and inflammatory disorders. 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. Further studies are needed to investigate the safety and efficacy of 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide-based therapies in humans. Another potential direction is the development of more potent and selective ADA inhibitors that can be used to modulate adenosine levels in a more targeted manner.
合成方法
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide can be synthesized by reacting 4-hydroxy-2-methylbenzoic acid with ethoxyamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with benzoyl chloride to form 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide. The synthesis of 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
科学研究应用
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has been used in various scientific research applications, including the study of ADA, an enzyme that catalyzes the deamination of adenosine to inosine. ADA is involved in the regulation of adenosine levels in various tissues and is essential for immune system function. 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has been shown to inhibit ADA activity and increase adenosine levels in various tissues, including the brain, heart, and kidney. 2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide has also been used to study the role of adenosine in various physiological processes, including inflammation, pain, and sleep.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
2-ethoxy-N-(4-hydroxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-3-20-15-7-5-4-6-13(15)16(19)17-14-9-8-12(18)10-11(14)2/h4-10,18H,3H2,1-2H3,(H,17,19) |
InChI 键 |
LNBJHEOMRNMURM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
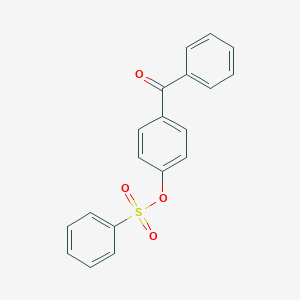
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
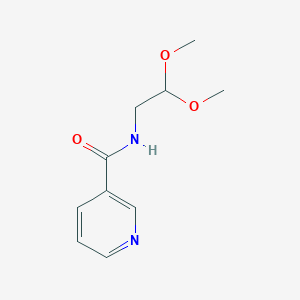
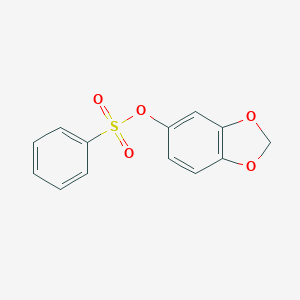
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
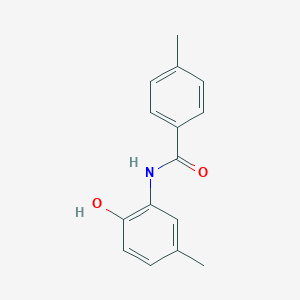
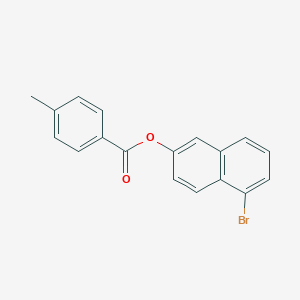

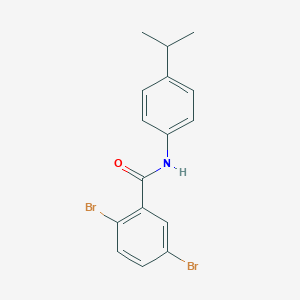
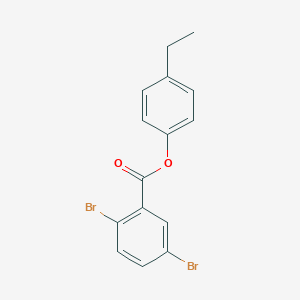
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)
